molecular formula C13H16INO B2599813 N-cyclohexyl-4-iodobenzamide CAS No. 425419-92-7

N-cyclohexyl-4-iodobenzamide

Cat. No.: B2599813
CAS No.: 425419-92-7
M. Wt: 329.181
InChI Key: FJFLKVZCGDVYCT-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-iodobenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the nitrogen atom and an iodine substituent at the para position of the benzene ring. Based on structural analysis, its inferred molecular formula is C₁₃H₁₆INO, with a molecular weight of approximately 359.18 g/mol (calculated from substituents: benzamide core + cyclohexyl + iodine) .

Properties

IUPAC Name

N-cyclohexyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFLKVZCGDVYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with cyclohexylamine. The process can be carried out under reflux conditions in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the para position can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form N-cyclohexyl-4-aminobenzamide using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the cyclohexyl group can lead to the formation of this compound derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Reduction Reactions: N-cyclohexyl-4-aminobenzamide.

    Oxidation Reactions: Various oxidized derivatives of this compound.

Scientific Research Applications

N-cyclohexyl-4-iodobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of radiolabeled compounds for imaging studies.

    Biology: Investigated for its potential as a ligand in receptor binding studies. It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-iodobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source Evidence
N-Cyclohexyl-4-iodobenzamide C₁₃H₁₆INO* ~359.18* Cyclohexyl (N), I (para)
N-Hydroxy-4-iodobenzamide C₇H₆INO₂ 263.03 Hydroxy (N), I (para)
N-(4-Ethylphenyl)-2-iodobenzamide C₁₅H₁₄INO 351.19 Ethylphenyl (N), I (ortho)
N-(4-Hydroxyphenyl)-2-iodobenzamide C₁₃H₁₀INO₂ 339.13 Hydroxyphenyl (N), I (ortho)
N-Cyclopropyl-N-ethyl-4-iodobenzamide C₁₃H₁₅INO ~328.18* Cyclopropyl-ethyl (N), I (para)

Note: Values marked with * are inferred from structural analysis due to lack of explicit data in sources.

Key Differences and Implications

Substituent Effects on Lipophilicity: The cyclohexyl group in this compound enhances lipophilicity compared to the smaller hydroxy group in N-hydroxy-4-iodobenzamide (263.03 g/mol) . This property may improve membrane permeability in drug design. Ortho vs.

Biological Activity

N-cyclohexyl-4-iodobenzamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the presence of an iodine atom and a cyclohexyl group. These characteristics contribute to its potential biological activities, making it a subject of various studies aimed at understanding its mechanism of action, therapeutic applications, and interactions with biological macromolecules.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13_{13}H14_{14}I1_{1}N1_{1}O1_{1}
  • Molecular Weight : Approximately 305.16 g/mol

The iodine atom in the para position of the benzamide moiety is significant for its reactivity and biological activity, while the cyclohexyl group enhances its hydrophobic properties.

The biological activity of this compound is primarily attributed to its interactions with specific receptors or enzymes. The compound acts as a ligand, modulating the activity of these targets through binding interactions. The precise pathways involved depend on the context of its use, but it has been noted for its potential in targeting sigma receptors, which are implicated in various physiological processes including cell proliferation and apoptosis.

Anticancer Potential

Research has indicated that this compound and related compounds exhibit antiproliferative effects against cancer cell lines. For instance, studies involving derivatives of iodinated benzamides have shown enhanced cytotoxicity against prostate cancer cells (DU-145) when used in conjunction with doxorubicin, a common chemotherapeutic agent. The targeted delivery of these compounds via liposomal formulations resulted in improved therapeutic outcomes compared to non-targeted approaches .

Sigma Receptor Interactions

This compound has been explored as a sigma receptor ligand. Sigma receptors are known to play roles in neuroprotection and cancer biology. Studies have demonstrated that ligands targeting these receptors can induce apoptosis in cancer cells while minimizing toxicity to normal tissues . This selectivity makes this compound a candidate for further development in anticancer therapies.

Case Study 1: Targeted Drug Delivery

In a study focusing on the use of this compound as part of a targeted drug delivery system, researchers incorporated it into liposomes containing doxorubicin. This formulation showed significantly higher antiproliferative activity against DU-145 cells compared to non-targeted liposomes. In vivo studies confirmed better accumulation within tumors and notable growth inhibition of established tumors in nude mice models .

Case Study 2: Imaging Applications

The compound's iodine content also positions it as a valuable candidate for radiolabeling applications in imaging studies. A related compound, 123I-BZA (a derivative), was utilized successfully as a scintigram for diagnosing ocular melanoma, demonstrating the utility of iodine-containing benzamides in clinical imaging applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-cyclohexylbenzamideLacks iodineLower reactivity; limited biological applications
N-cyclohexyl-3-iodobenzamideIodine at position 3Different interaction profile; less studied
N-cyclohexyl-2-iodobenzamideIodine at position 2Similar applications; less focus on sigma receptors

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